molecular formula C9H7NO B017374 Indole-7-carboxaldehyde CAS No. 1074-88-0

Indole-7-carboxaldehyde

Cat. No.: B017374
CAS No.: 1074-88-0
M. Wt: 145.16 g/mol
InChI Key: XQVZDADGTFJAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole-7-carboxaldehyde is an organic compound with the molecular formula C9H7NO. It is a derivative of indole, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is known for its aromatic properties and is used in various chemical and biological applications due to its reactive aldehyde group.

Scientific Research Applications

Indole-7-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: this compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

Indole derivatives, including Indole-7-carboxaldehyde, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

It is known that indole derivatives can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions can lead to various changes in cellular functions and processes.

Pharmacokinetics

It is known that indole derivatives can enter the liver through the circulation for further catalysis and affect liver metabolism and immune response .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given the wide range of biological activities associated with indole derivatives . For instance, it has been suggested that indole derivatives can maintain intestinal homeostasis and impact liver metabolism and the immune response . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Changes in the composition of the gut microbiota, therefore, can potentially affect the production and action of this compound. Additionally, factors such as pH, temperature, and the presence of other compounds can also influence the stability and efficacy of this compound.

Safety and Hazards

Indole-7-carboxaldehyde is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

While specific future directions for Indole-7-carboxaldehyde are not detailed in the search results, indole compounds in general show good therapeutic prospects . They are widely present in many important alkaloids, as well as in tryptophan and auxins . Their druggability and application in intestinal and liver diseases are areas of ongoing research .

Biochemical Analysis

Biochemical Properties

Indole-7-carboxaldehyde plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. The indole scaffold, to which this compound belongs, binds with high affinity to multiple receptors, aiding in the development of new useful derivatives .

Cellular Effects

This compound can have various effects on different types of cells and cellular processes. For instance, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. The indole scaffold, found in this compound, has been found in many important synthetic drug molecules, providing a valuable idea for treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indole-7-carboxaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where indole is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. This reaction introduces the formyl group at the 7-position of the indole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.

Chemical Reactions Analysis

Types of Reactions: Indole-7-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form indole-7-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol, indole-7-methanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles such as halogens, nitro groups, and sulfonyl groups.

Major Products:

    Oxidation: Indole-7-carboxylic acid.

    Reduction: Indole-7-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Comparison with Similar Compounds

    Indole-3-carboxaldehyde: Similar structure but with the formyl group at the 3-position.

    Indole-2-carboxaldehyde: Formyl group at the 2-position.

    Indole-5-carboxaldehyde: Formyl group at the 5-position.

Comparison: Indole-7-carboxaldehyde is unique due to the position of the formyl group, which influences its reactivity and interaction with biological targets. Compared to other indole carboxaldehydes, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1H-indole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVZDADGTFJAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370407
Record name Indole-7-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-88-0
Record name Indole-7-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1074-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-7-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indole-7-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Solid pyridinium dichromate (1.77 g, 5.1 mmol) is added in portions over 3 hours to a stirred solution of 7-indolemethanol (0.5 g, 3.4 mmol) in dichloromethane (50 ml). The mixture is stirred for a further 2 hours then filtered through a pad of Celite filter aid. The filtrate is evaporated and the residue purified by chromatography on silica in ethyl acetate-hexane (1:3)
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 7-bromoindole [Tet. Lett. 30, 2129 (1989)] (12.75 g, 0.065 mole) in dry tetrahydrofuran (230 ml) was cooled in a dry ice-acetone bath and 2.5M n-butyl lithium in hexane (78 ml, 0.195 mole) added dropwise over 1 hour, maintaining the reaction temperature below -60° C. The reaction mixture was stirred for a further 15 minutes at -70° C., then allowed to warm to 5° C. After 30 minutes at 5° C., the reaction was recooled to -70° C. and dimethylformamide (25 ml, 0.325 mole) added dropwise at a rate to maintain the temperature below -65° C. The mixture was allowed to warm to room temperature slowly, then was poured into water and extracted into diethyl ether. The combined dry extracts were washed with brine, dried and evaporated. Recrystallisation from 80°-100° C. petroleum ether with charcoal treatment yielded the product as fawn-coloured crystals.
Quantity
12.75 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
78 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Indole-7 carboxyldehyde (I-1). Ethyl Indole-7 m carboxylate was prepared according to literature procedure {Batcho B. and Leimgruber, K., Org. Syn. Vol IIV, page 34-40). To a solution of methyl 7-indolecarboxylate (13 g, 74.2 mmol) in 250 ml of anhydrous THF was added LiAlH4 (10.9 g, 0.288 mol) in portions, and reaction mixture was heated to reflux for 2 h. After cooling to room temperature, the excess hydride was quenched by addition of water (12 mL), 15% NaOH (12 mL) and water (26 mL). The solids were removed by filtration through a pad of Celite and filtrate was evaporated in vacuo to yield (1H-indol-7-yl)-methanol (10.7 g, 98%). 1HNMR (CDCl3). To a solution of the alcohol, (1H-indol-7-yl)-methanol (8.0 g, 54.3 mmol) in 400 mL of methylene chloride was added activated manganese (IV) oxide (85%, 41.0 g, 0.40 mol), and stirred at ambient temperature for 72 h. After additional of 200 mL of methylene chloride and 400 mL of methanol to the reaction mixture, the whole mixture was filtered through a pad of silica gel to remove solid materials. The filtrate was concentrated to afford a crude product, which was purified by a column chromatography on silica gel to yield 1H-indole-7-carbaldehyde, I-1 (6.55 g, 83%). 1HNMR (CDCl3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
41 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indole-7-carboxaldehyde
Reactant of Route 2
Indole-7-carboxaldehyde
Reactant of Route 3
Indole-7-carboxaldehyde
Reactant of Route 4
Reactant of Route 4
Indole-7-carboxaldehyde
Reactant of Route 5
Reactant of Route 5
Indole-7-carboxaldehyde
Reactant of Route 6
Indole-7-carboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.